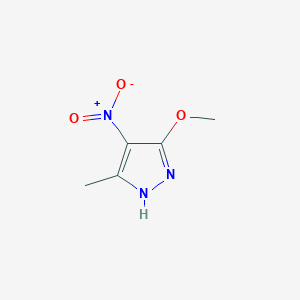
6-(4-乙酰胺基-1,8-萘酰胺基)己酸
描述
6-(4-Acetamido-1,8-naphthalamido)hexanoic acid is a versatile dye widely used in various scientific research fields. It is known for its fluorescent properties, making it an essential tool in biological experiments for analyzing and monitoring cell structures, differentiating cell types, and assessing cellular functions .
科学研究应用
6-(4-Acetamido-1,8-naphthalamido)hexanoic acid is extensively used in scientific research, including:
Chemistry: As a fluorescent probe for studying molecular interactions and reaction mechanisms.
Biology: For labeling and tracking cellular components, analyzing cell structures, and differentiating cell types.
Medicine: In diagnostic assays and imaging techniques to detect and monitor various diseases.
Industry: Used in the development of fluorescent dyes and markers for various industrial applications
作用机制
Mode of Action:
The compound’s mode of action involves covalent modification of specific lysine residues on antisense oligonucleotides. It forms a stable linkage, enabling efficient labeling. Upon binding, the fluorescent probe emits fluorescence with an excitation wavelength (λex) of 364 nm and an emission wavelength (λem) of 476 nm in a phosphate buffer at pH 7.0 . This fluorescence facilitates visualization and tracking of the labeled oligonucleotides.
Pharmacokinetics (ADME Properties):
The compound’s pharmacokinetic properties impact its bioavailability and effectiveness as a probe.
Action Environment:
Environmental factors significantly influence the compound’s efficacy and stability:
生化分析
Biochemical Properties
The compound plays a significant role in biochemical reactions, particularly in the labeling of antisense oligonucleotides . The pentamethylene chain in 6-(4-Acetamido-1,8-naphthalamido)hexanoic acid acts as a linker molecule and keeps the target at a reasonable distance to avoid direct interaction with oligonucleotides .
Cellular Effects
As a multifunctional dye, 6-(4-Acetamido-1,8-naphthalamido)hexanoic acid helps researchers observe and analyze cell structures, track biomolecules, evaluate cell functions, distinguish cell types, detect biomolecules, study tissue pathology, and monitor microorganisms .
Molecular Mechanism
The molecular mechanism of 6-(4-Acetamido-1,8-naphthalamido)hexanoic acid involves its ability to intercalate or act as a groove binder with DNA/RNA sequences . This allows it to bind to antisense oligonucleotides, which can then be detected due to the fluorescence of the compound .
Temporal Effects in Laboratory Settings
The compound is stable for up to 12 months when stored under desiccating conditions at -20°C . It is soluble in water and in DMSO
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Acetamido-1,8-naphthalamido)hexanoic acid typically involves the reaction of 4-acetamido-1,8-naphthalic anhydride with hexanoic acid under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of 6-(4-Acetamido-1,8-naphthalamido)hexanoic acid follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to optimize the reaction efficiency. The product is then purified using techniques such as crystallization or chromatography to achieve the required purity levels for research applications .
化学反应分析
Types of Reactions
6-(4-Acetamido-1,8-naphthalamido)hexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have altered fluorescent properties.
Reduction: Reduction reactions can modify the functional groups, potentially affecting the compound’s binding affinity and fluorescence.
Substitution: Substitution reactions can introduce different functional groups, enhancing the compound’s versatility in various applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include various derivatives of 6-(4-Acetamido-1,8-naphthalamido)hexanoic acid with modified fluorescent properties, which can be tailored for specific research applications .
相似化合物的比较
Similar Compounds
4-Acetamido-1,8-naphthalimide: A similar compound with fluorescent properties used in various research applications.
Naphthalimide derivatives: Various derivatives with different functional groups that enhance their fluorescent properties and binding affinities.
Uniqueness
6-(4-Acetamido-1,8-naphthalamido)hexanoic acid is unique due to its specific structure, which provides a balance between fluorescence intensity and binding affinity. The presence of the hexanoic acid moiety enhances its solubility and stability, making it a preferred choice for various research applications .
属性
IUPAC Name |
6-(6-acetamido-1,3-dioxobenzo[de]isoquinolin-2-yl)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5/c1-12(23)21-16-10-9-15-18-13(16)6-5-7-14(18)19(26)22(20(15)27)11-4-2-3-8-17(24)25/h5-7,9-10H,2-4,8,11H2,1H3,(H,21,23)(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCZAYEHQRFPFSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C2C=CC=C3C2=C(C=C1)C(=O)N(C3=O)CCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60408987 | |
| Record name | 6-(4-Acetamido-1,8-naphthalamido)hexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60408987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172227-59-7 | |
| Record name | 6-(4-Acetamido-1,8-naphthalamido)hexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60408987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Spiro[bicyclo[2.2.1]heptane-7,1-cyclopropane], 2-(1-methylethyl)-, (1alpha,2alpha,4alpha)-(9CI)](/img/structure/B63777.png)


![Ethanone, 1-(2,3-dimethylbicyclo[2.2.1]hept-5-en-2-yl)-(9CI)](/img/structure/B63785.png)

![methyl 4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B63788.png)






